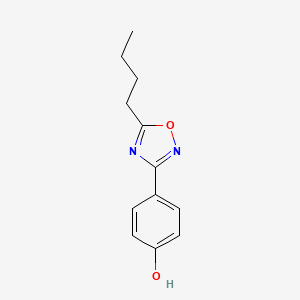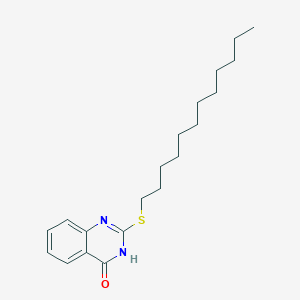
2-十二烷基硫基-3H-喹唑啉-4-酮
描述
“2-dodecylsulfanyl-3H-quinazolin-4-one” is a chemical compound with the molecular formula C20H30N2OS and a molecular weight of 346.5 g/mol. It is a type of quinazolinone, a class of organic compounds that are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, including “2-dodecylsulfanyl-3H-quinazolin-4-one”, often involves the reaction of 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an effective oxidant . The reaction proceeds through a radical approach with DMSO as one carbon source .
Molecular Structure Analysis
Quinazolin-4(3H)-ones are important subunits of a broad variety of synthetic pharmaceuticals, natural products, and biologically active drug molecules . They exhibit various biological activities such as anticancer, antihypertensive, anti-inflammatory, anti-depression, anti-lipid accumulation, anti-cerebral palsy, etc .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones, including “2-dodecylsulfanyl-3H-quinazolin-4-one”, have been found to exhibit a wide range of biological activities, including both cholinesterase inhibition and anti-inflammatory activities . They have been synthesized as novel multifunctional anti-AD agents .
科学研究应用
合成方法
- Kumar 等人(2015 年)的一项研究描述了 2,3-二取代喹唑啉-4(3H)-酮的绿色合成方案,展示了这些方法在合成各种药物中的应用,包括作用于中枢神经系统的药物 (Kumar 等人,2015 年)。
- Geesi(2020 年)探索了一种有效策略来合成一种新的 2-苄基硫基-3-(4-氟苯基)-6-甲基-3H-喹唑啉-4-酮,重点关注其抗菌特性 (Geesi,2020 年)。
抗病毒和抗菌特性
- Selvam 等人(2007 年)合成了新型的 2,3-二取代喹唑啉-4(3H)-酮,并评估了它们对各种呼吸道和生物防御病毒的抗病毒活性 (Selvam 等人,2007 年)。
- Akl 等人(2017 年)的一项研究合成了一系列喹唑啉-4-酮,并对它们进行了革兰氏阴性和阳性细菌的测试,显示出良好至中等的抗菌活性 (Akl 等人,2017 年)。
抗癌特性
- Mulakayala 等人(2012 年)的研究探索了 2-芳基喹唑啉-4(3H)-酮的合成,评估了它们作为抗癌剂的潜力,并提出 sirtuins 抑制作为一种可能的作用机制 (Mulakayala 等人,2012 年)。
荧光和传感特性
- Ziarani 等人(2022 年)研究了 2,3-二氢喹唑啉-4(1H)-酮作为 Hg2+ 离子的荧光传感器,表明其在检测有毒污染物方面的潜力 (Ziarani 等人,2022 年)。
- Waibel 和 Hasserodt(2009 年)重点关注高功能化 2-芳基-喹唑啉-4(3H)-酮的合成和荧光特性,讨论了结构和光学特性之间的潜在相关性 (Waibel 和 Hasserodt,2009 年)。
作用机制
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects . They are known to interact with various cellular targets, such as tubulin , which plays a central role in mitosis .
Mode of Action
Quinazolinone derivatives have been reported to inhibit biofilm formation in pseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit the quorum sensing system in pseudomonas aeruginosa , which is a communication system that bacteria use to coordinate group behaviors.
Result of Action
Quinazolinone derivatives have been reported to exhibit broad-spectrum cytotoxic activities against various human cancer cell lines .
未来方向
生化分析
Biochemical Properties
2-dodecylsulfanyl-3H-quinazolin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of multiple protein kinases. It interacts with enzymes such as VEGFR2, EGFR, HER2, and CDK2, exhibiting comparable activities in nanomolar ranges against these kinases . These interactions are crucial as they can modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Cellular Effects
The effects of 2-dodecylsulfanyl-3H-quinazolin-4-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, including HepG2, MCF-7, MDA-231, and HeLa . This compound influences cell function by inhibiting key signaling pathways, leading to reduced cell proliferation and increased cell death. Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, 2-dodecylsulfanyl-3H-quinazolin-4-one exerts its effects through binding interactions with biomolecules. It acts as a multi-kinase inhibitor, targeting VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cancer cell survival and proliferation. This inhibition leads to changes in gene expression, promoting apoptosis and reducing cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-dodecylsulfanyl-3H-quinazolin-4-one have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against protein kinases . Long-term studies have shown that it can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2-dodecylsulfanyl-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-dodecylsulfanyl-3H-quinazolin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 2-dodecylsulfanyl-3H-quinazolin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its therapeutic effects.
Subcellular Localization
The subcellular localization of 2-dodecylsulfanyl-3H-quinazolin-4-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its ability to inhibit protein kinases and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-dodecylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-21-18-15-12-11-14-17(18)19(23)22-20/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYAAWTHSXLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



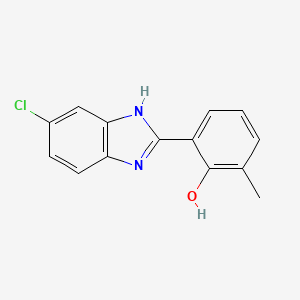
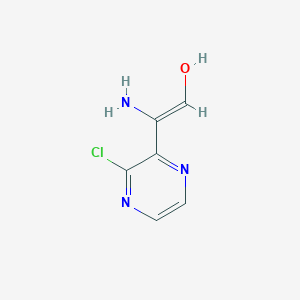

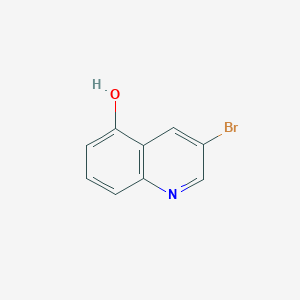
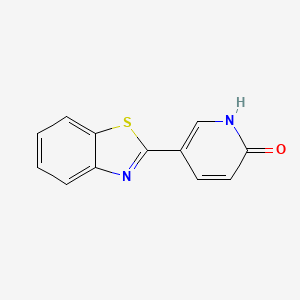
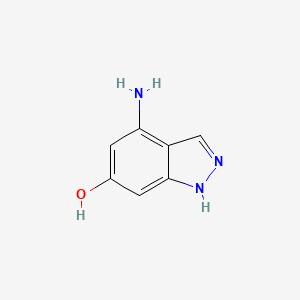
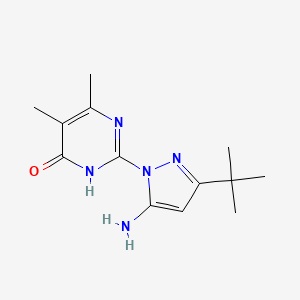
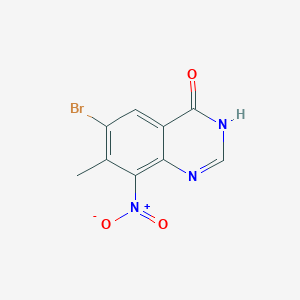
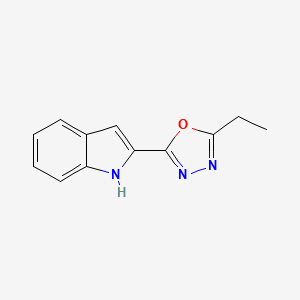
![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)
